molecular formula C13H14N4S B13366003 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol

5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B13366003
M. Wt: 258.34 g/mol
InChI Key: IHHUVWVUAASXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol is a triazole-3-thiol derivative characterized by an ethyl group at position 5 and a propargylamino substituent (3-phenyl-2-propynylamino) at position 4. The triazole-thiol core is a versatile scaffold known for diverse biological and electrochemical activities. The ethyl group (electron-donating) and propargylamino moiety (containing a terminal alkyne) likely influence its reactivity, solubility, and interactions with biological targets. Synthesis routes for similar triazole-thiols often involve cyclization of dithiocarbazinates with hydrazine hydrate , alkylation of thiol precursors , or Schiff base formation with aldehydes .

Properties

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

3-ethyl-4-(3-phenylprop-2-ynylamino)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H14N4S/c1-2-12-15-16-13(18)17(12)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,14H,2,10H2,1H3,(H,16,18)

InChI Key

IHHUVWVUAASXJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=S)N1NCC#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-dihydro-3H-mercapto/thione-1,2,4-triazoles

2,4-dihydro-3H-1,2,4-triazole-3-thiones can be synthesized through the reaction of carboxylic acid chlorides with thiosemicarbazide, followed by cyclization in an alkaline medium.

Scheme 1: Synthesis of 2,4-dihydro-3H-mercapto/thione-1,2,4-triazoles from carboxylic acid chlorides

\$$
\begin{aligned}
&R-COCl \ + \ H2NNHCSNH2 \longrightarrow intermediate \
&intermediate \xrightarrow{alkaline \ media}
\begin{array}{c}
\ N \quad N \
\diagdown \quad \diagdown \
N \qquad S \
\diagup \qquad \diagup \
H \quad R
\end{array}
\end{aligned}
\$$

Triazoles can also be prepared by reacting acid halides with lead (II) thiocyanate and hydrazine hydrate (15%) in a solvent at temperatures ranging from -70 to +200 °C.

Scheme 2: Synthesis of triazoles from acid halides

\$$
R-CO-X \xrightarrow{Pb(SCN)2, N2H4 \cdot H2O}
\begin{array}{c}
\ N \quad N \
\diagdown \quad \diagdown \
N \qquad S \
\diagup \qquad \diagup \
H \quad R
\end{array}
\$$

Triazolethiones can be prepared through the thermolysis of thiosemicarbazones.

Scheme 3: Synthesis of triazolethiones from thiosemicarbazones

\$$
\begin{array}{c}
\ NH2 \
\ NNHCSNH
2 \
\ | \
\ R
\end{array}
\xrightarrow{Thermolysis}
\begin{array}{c}
\ N \quad N \
\diagdown \quad \diagdown \
N \qquad S \
\diagup \qquad \diagup \
H \quad R
\end{array}
\$$

Oxidative cyclization of 1-(2,4-dichloro-benzoyl)-thiosemicarbazide gives 3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thiol.

Scheme 4: Synthesis of 3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thiol

\$$
\begin{array}{c}
\ CONHNHCSNH_2 \
\ | \
\ Cl
\end{array}
\xrightarrow{NaOH}
\begin{array}{c}
\ N \quad N \
\diagdown \quad \diagdown \
N \qquad S \
\diagup \qquad \diagup \
H \quad R
\end{array}
\$$

1,2,4-triazole-5-thiones can be prepared by cyclizing the corresponding thiosemicarbazide.

Bis(5-mercapto-4H-1,2,4-triazol-3-yl)alkanes can be obtained by treating aliphatic dicarboxylic acids with thiosemicarbazide.

Scheme 5: Synthesis of Bis(5-mercapto-4H-1,2,4-triazol-3-yl)alkanes

\$$
(CH2)n \xrightarrow{thiosemicarbazide}
\begin{array}{c}
\ N \quad N \
\diagdown \quad \diagdown \
N \qquad S \
\diagup \qquad \diagup \
H \quad (CH2)n
\end{array}
\$$

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives can be synthesized starting from benzoic acid hydrazide, which is reacted with carbon disulfide in alkali ethanol to yield potassium dithiocarbazinate salt. The basic nucleus, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is then prepared by cyclization of the potassium salt with hydrazine hydrate. A condensation reaction with different aldehydes can be conducted to synthesize Schiff bases, which are then cyclized by treating with thioglycolic acid to prepare the desired compounds.

Preparation of 2,5-dimercapto-1,3,4-thiadiazole

2,5-dimercapto-1,3,4-thiadiazole can be prepared by refluxing a mixture of hydrazine hydrate and carbon disulfide in dry pyridine, followed by the addition of water and concentrated hydrochloric acid to separate the resulting solid. The solid can then be recrystallized from ethanol.

Synthesis of 2,5-bis(thio ethylacetate 2,2'-diyl)-1,3,4-thiadiazole

2,5-bis(thio ethylacetate 2,2'-diyl)-1,3,4-thiadiazole can be synthesized by adding potassium hydroxide to a solution of 2,5-dimercapto-1,3,4-thiadiazole in absolute ethanol, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is refluxed, cooled to room temperature, and poured into ice water. The precipitated solid is filtered off, washed with water, and crystallized from ethanol.

Table 1: Characterization Data for 2,5-bis(thio ethylacetate 2,2'-diyl)-1,3,4-thiadiazole

Property Value
Melting point 47-48 °C
Yield 79%
Color White
FTIR (carbonyl group) 1741 cm-1
FTIR (aliphatic CH2) 2987 cm-1 and 2939 cm-1
FTIR (C-O-C) 1165 cm-1, 1199 cm-1

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: N-substituted triazoles.

Scientific Research Applications

Scientific Research Applications

5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol has potential applications in pharmaceuticals due to its biological activity and may serve as a lead compound for developing new drugs targeting cancer and other diseases. Its unique chemical properties make it suitable for use in agrochemicals and materials science, particularly in developing novel polymers or coatings that require specific chemical functionalities.

Reactivity

The reactivity of 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol can be attributed to the presence of the thiol group, which can undergo oxidation to form disulfides or react with electrophiles. The triazole ring can participate in nucleophilic substitution reactions, and reactions involving isothiocyanates can lead to the formation of various thio derivatives, enhancing the compound's utility in synthetic organic chemistry.

Synthesis

Several synthetic routes can produce 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol. A common method involves the condensation reaction between appropriate hydrazine derivatives and isothiocyanates under basic conditions, which allows for the introduction of the thiol functional group while constructing the triazole ring. Other methods may include cyclization reactions using precursors like 1,2-diketones and thiosemicarbazides.

Interaction with Biomolecules

Mechanism of Action

The mechanism of action of 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the thiol group play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Antimicrobial Activity

  • 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol (): Exhibits strong antibacterial activity due to the chloropyridinyl group, which enhances lipophilicity and target binding. Alkylation of the thiol group further modulates activity .
  • Schiff base derivatives (e.g., 4-[(benzylidene)amino]-5-phenyl analogs): Show antifungal and antibacterial efficacy, with substituents like furfuraldehyde or dichlorobenzaldehyde enhancing potency .
  • Hypothetical comparison: The propargylamino group in the main compound may improve membrane penetration (similar to alkyl chains in ), while the phenyl group in the propargyl moiety could stabilize π-π interactions with microbial enzymes.

Antioxidant Activity

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AP): Demonstrates high antioxidant capacity (DPPH IC50 = 5.84 μg/ml) due to electron-donating −NH2 and −SH groups .
  • Ethyl substituents : Electron-donating groups like ethyl (as in the main compound) are associated with enhanced radical scavenging, as seen in analogs with methyl/pyridyl groups .

Enzyme Inhibition

  • 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol : Inhibits acetylcholinesterase (AChE) with IC50 = 1.63–17.68 nM, attributed to halogen and heterocyclic interactions .

Electrochemical Properties

Cyclic voltammetry studies reveal that substituents significantly modulate oxidation potentials:

Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives

Compound Substituents Key Activities/Properties Reference
5-Ethyl-4-[(3-phenyl-2-propynyl)amino] Hypothetical: Antimicrobial, antioxidant N/A
4-Amino-5-phenyl (AP) Antioxidant (IC50 = 5.84 μg/ml)
5-(6-Chloropyridin-3-yl methyl)-4-phenyl Antibacterial
5-(5-Bromofuran-2-yl)-4-methyl AChE inhibition (IC50 = 1.63–17.68 nM)
4-[(4-Fluorobenzylidene)amino]-5-(2-pyridinyl) Structural diversity for drug design

Table 2: Electrochemical and Antioxidant Profiles

Compound Anodic Peak Potential (V) Antioxidant Activity (DPPH IC50)
5-(3-Pyridyl)-1,2,4-triazole-3-thiol 0.87 Not reported
4-Amino-5-phenyl (AP) Not reported 5.84 μg/ml
3-Nitropyridine-2-thiol 1.18 Low (electron-withdrawing)

Biological Activity

5-Ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol is C13H14N4S, with a molecular weight of 258.34 g/mol. The compound features a triazole ring and a thiol group that contribute to its reactivity and biological properties. The thiol group can undergo oxidation to form disulfides or react with electrophiles, while the triazole ring can participate in nucleophilic substitutions.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. Studies have shown that compounds similar to 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that related triazole-thiol derivatives displayed cytotoxicity against human melanoma and breast cancer cell lines .

The presence of the thiol group is believed to enhance antioxidant properties, potentially providing protective effects against oxidative stress in cancer cells. This dual action—anticancer and antioxidant—positions the compound as a promising candidate for further development in cancer therapeutics.

Antioxidant Properties

In addition to its anticancer activity, 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol has been shown to possess antioxidant capabilities. A comparative study found that certain triazole derivatives exhibited higher antioxidant activity than standard antioxidants like butylated hydroxytoluene (BHT) . This suggests that compounds containing the triazole-thiol moiety could be developed into effective antioxidant agents.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds structurally related to 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol:

Compound NameStructure FeaturesBiological Activity
4-amino-5-methylthio-1H-pyrazolePyrazole ring with amino and thio groupsAntimicrobial
5-amino-4-(phenylthio)-1H-pyrazolePyrazole ring with phenylthio substituentAntifungal
5-(4-chlorophenyl)-1H-[1,2,4]triazoleTriazole ring with chlorophenyl substituentPotent anticancer activity
5-Ethyl-4-[...]-triazoleTriazole ring with ethyl and propynyl groupsAnticancer and antioxidant

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the triazole-thiol framework. For example, a study synthesized several hybrid compounds incorporating hydrazone moieties into the triazole structure. These derivatives were tested for cytotoxicity against various cancer cell lines and showed promising results in inhibiting cell proliferation .

Another research effort highlighted the interaction of these compounds with metabolic enzymes, suggesting potential pathways through which they exert their biological effects. Molecular docking studies indicated that these compounds could effectively bind to target enzymes involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,2,4-triazole-3-thiol derivatives, and how are yields optimized?

  • Methodological Answer : Derivatives are typically synthesized via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. For example, Schiff base derivatives (e.g., 5-(dec-9-en-1-yl)-4-((R-iden)amino) analogs) are isolated via silica gel column chromatography using hexane:ethyl acetate (75:25 v/v), achieving yields of 64–86% . Optimization involves controlling reaction temperature (room temperature vs. microwave irradiation) and stoichiometric ratios of reagents like iodine/potassium iodide for oxidation .

Q. How are structural and purity characteristics validated for 1,2,4-triazole-3-thiol derivatives?

  • Methodological Answer : Multi-technique validation is essential:

  • 1H/13C NMR : Chemical shifts (δ 7.2–8.5 ppm for aromatic protons; δ 160–180 ppm for thiocarbonyl groups) confirm substituent integration .
  • FTIR : Peaks at 2550–2650 cm⁻¹ (S-H stretch) and 1600–1650 cm⁻¹ (C=N stretch) indicate functional groups .
  • HR-MS : Molecular ion peaks (e.g., m/z 434.12 [M+H⁺] for compound 6t) validate molecular weights .

Q. What preliminary biological assays are used to screen antiradical activity in these compounds?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard. Compounds are dissolved in ethanol (1 × 10⁻³ to 1 × 10⁻⁴ M), mixed with DPPH, and incubated for 30 minutes. Absorbance at 517 nm quantifies radical scavenging. For example, compound 3 (2-hydroxybenzylidene-substituted) showed 78.42% activity at 1 × 10⁻³ M, stable even at lower concentrations .

Advanced Research Questions

Q. How do substituents at the 4-amino and 5-alkyl positions influence antiradical and antimicrobial activities?

  • Structure-Activity Relationship (SAR) :

Substituent Antiradical Activity (%) Key Observation
2-Hydroxybenzylidene (Cmpd 3)78.42 (1 × 10⁻³ M)High activity due to electron-donating -OH group
4-Fluorobenzylidene (Cmpd 2)62.15 (1 × 10⁻³ M)Reduced activity from electron-withdrawing -F
Thiophen-2-ylmethylene (Cmpd 8)78.10 (1 × 10⁻⁴ M)Synergy between thiophene and acetic acid moieties
  • Mechanistic Insight : Electron-donating groups enhance radical stabilization via resonance, while bulky substituents (e.g., tert-butyl) may sterically hinder DPPH interaction .

Q. What coordination geometries are observed in metal complexes of 1,2,4-triazole-3-thiol ligands?

  • Methodological Answer : Ligands coordinate via thiol S and amino N atoms, forming 5-membered chelate rings. Geometries depend on metal ions:

  • Cu(II) : Square planar (dsp² hybridization; λmax ~600 nm in UV-Vis) .
  • Zn(II)/Cd(II) : Tetrahedral (e.g., Zn complex with bond angles ~109.5°) .
  • Ni(II) : Octahedral in some cases, with additional solvent molecules as ligands .

Q. How can in silico methods predict toxicity and biological interactions of these derivatives?

  • Methodological Answer :

  • Molecular Docking : Used to simulate binding to targets like cyclooxygenase-2 (COX-2) or fungal CYP51. For example, 4-(3,4-dimethoxybenzylidene)amino derivatives showed strong binding affinity (-9.2 kcal/mol) to COX-2 .
  • ADME Analysis : Predicts logP values (1.5–3.2) for blood-brain barrier permeability and aqueous solubility .
  • Acute Toxicity (LD₅₀) : In silico models (e.g., ProTox-II) estimate LD₅₀ values >500 mg/kg for most derivatives, aligning with in vivo murine studies .

Q. What contradictions exist in reported biological activities, and how are they resolved?

  • Case Study : Compound 9 (5-(thiophen-2-ylmethyl)) showed reduced antiradical activity (45.2%) despite structural similarity to active analogs. Contradiction arises from steric hindrance by the acetic acid side chain, confirmed via molecular dynamics simulations .
  • Resolution : Comparative assays under standardized conditions (e.g., pH 7.4 buffer vs. ethanol) and DFT calculations clarify electronic vs. steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.